(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methyl-4-nitroimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(12)13)2-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTLZGISRLBDJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167354 |

Source

|

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16230-87-8 |

Source

|

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016230878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-acetic acid, 2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Introduction

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a significant molecule in medicinal chemistry and drug development, is recognized as a key metabolite and impurity of the widely used antibiotic, metronidazole.[1][2] Its synthesis is of paramount importance for researchers in drug metabolism, toxicology, and formulation science to enable accurate analytical method development, impurity profiling, and toxicological assessments. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, delving into the mechanistic underpinnings of the reaction, detailed experimental protocols, and the rationale behind procedural choices.

Strategic Overview of the Synthesis Pathway

The most direct and widely employed synthetic route to this compound is a two-step process. This pathway begins with the N-alkylation of 2-methyl-4-nitroimidazole, followed by the hydrolysis of the resulting ester intermediate. This approach is favored for its efficiency and the ready availability of the starting materials.

Caption: N-Alkylation reaction mechanism.

Experimental Protocol: Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This protocol is a synthesis of established procedures and provides a reliable method for the preparation of the ester intermediate. [3][4] Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4-nitroimidazole | 127.10 | 10.0 g | 0.0787 |

| Ethyl chloroacetate | 122.55 | 11.6 g (9.6 mL) | 0.0946 |

| Anhydrous Potassium Carbonate | 138.21 | 13.1 g | 0.0948 |

| Acetonitrile | 41.05 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4-nitroimidazole (10.0 g, 0.0787 mol) and acetonitrile (150 mL).

-

Stir the mixture to dissolve the starting material.

-

Add anhydrous potassium carbonate (13.1 g, 0.0948 mol) to the solution.

-

Add ethyl chloroacetate (9.6 mL, 0.0946 mol) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate as a crystalline solid.

-

Dry the product in a vacuum oven at 40-50°C.

Expected Yield: 80-90%

Characterization Data for Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate:

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: 110-112°C (383-385 K). [4]* ¹H NMR (300 MHz, CDCl₃): δ 7.74 (s, 1H, H-5), 4.69 (s, 2H, NCH₂), 4.27 (q, J=7.2 Hz, 2H, OCH₂), 2.40 (s, 3H, CH₃), 1.30 (t, J=7.2 Hz, 3H, OCH₂CH₃). [3]* ¹³C NMR (75 MHz, CDCl₃): δ 165.9 (CO), 145.5 (C), 120.7 (CH), 62.8 (CH₂O), 48.1 (NCH₂), 14.1 (CH₃), 12.8 (CH₃). [3]

Part 2: Hydrolysis of the Ester Intermediate

The final step in the synthesis is the hydrolysis of the ester group of ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Mechanistic Considerations

Acid-Catalyzed Hydrolysis: This is a reversible process, and to drive the reaction to completion, a large excess of water is typically used. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction and is often preferred for its high yield and simpler workup. The hydroxide ion acts as a strong nucleophile, directly attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion. The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, driving the equilibrium towards the products. An acidic workup is then required to protonate the carboxylate salt and isolate the final carboxylic acid.

Caption: Comparison of acid- and base-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis to this compound

The following protocol describes a base-catalyzed hydrolysis (saponification) followed by an acidic workup.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate | 213.18 | 10.0 g | 0.0469 |

| Sodium Hydroxide | 40.00 | 2.8 g | 0.0700 |

| Water | 18.02 | 100 mL | - |

| Concentrated HCl | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate (10.0 g, 0.0469 mol) in 100 mL of water.

-

Add sodium hydroxide (2.8 g, 0.0700 mol) to the solution and stir.

-

Heat the mixture to 60-70°C and maintain for 2-3 hours, with continuous stirring.

-

Monitor the reaction by TLC to confirm the disappearance of the starting ester.

-

Cool the reaction mixture to room temperature in an ice bath.

-

Slowly acidify the solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

-

Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold water.

-

Dry the product under vacuum to obtain this compound.

Expected Yield: >90%

Self-Validating System and Trustworthiness

To ensure the integrity of the synthesis, it is crucial to characterize the final product thoroughly. The identity and purity of this compound, also known as Metronidazole Impurity G, can be confirmed by various analytical techniques.

Characterization Data for this compound:

-

CAS Number: 1010-93-1 [1]* Molecular Formula: C₆H₇N₃O₄ [1]* Molecular Weight: 185.14 g/mol [1]* Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H, COOH), 8.20 (s, 1H, H-5), 5.05 (s, 2H, NCH₂), 2.40 (s, 3H, CH₃).

-

IR (KBr, cm⁻¹): A broad absorption band in the region of 3400-2500 cm⁻¹ (O-H stretching of the carboxylic acid), a sharp peak around 1720 cm⁻¹ (C=O stretching), and strong absorptions around 1540 and 1370 cm⁻¹ (asymmetric and symmetric stretching of the nitro group). [5]

Safety Considerations

-

2-Methyl-4-nitroimidazole: Harmful if swallowed. Causes skin and serious eye irritation. May be a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. * Haloacetic acid esters (e.g., ethyl chloroacetate): Lachrymatory and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

-

Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound via the N-alkylation of 2-methyl-4-nitroimidazole followed by ester hydrolysis is a robust and efficient method. This guide has provided a detailed, step-by-step protocol grounded in a thorough understanding of the underlying reaction mechanisms. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this important compound for their analytical and developmental needs.

References

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o837. [Link]

-

SynZeal. (n.d.). Metronidazole EP Impurity G. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Metronidazole - Impurity G. Retrieved from [Link]

-

Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

Wang, H. Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2606. [Link]

-

EDQM. (2023). 2-Methyl-4(5)-nitroimidazole Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid... [Link]

-

Wang, H. Y., Zou, P., Xie, M. H., He, Y. J., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 66(Pt 10), o2606. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

Abstract

(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid is a key heterocyclic compound with potential applications in pharmaceutical development, particularly as an intermediate for antimicrobial agents. A thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. It details robust, field-proven experimental protocols for the determination of its critical parameters, including acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide outlines a systematic approach to evaluating the chemical stability of this compound, in alignment with the International Council for Harmonisation (ICH) guidelines. This document is intended to be a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

Nitroimidazole derivatives have long been a cornerstone in the development of antimicrobial and antiprotozoal agents.[1][2] The strategic placement of the nitro group on the imidazole ring is crucial for their mechanism of action, which often involves bioreduction to generate reactive nitrogen species that induce cellular damage in anaerobic microorganisms.[3] this compound, a member of this important class of compounds, serves as a versatile synthetic intermediate. The presence of a carboxylic acid moiety provides a handle for further molecular modifications, enabling the synthesis of a diverse range of derivatives with potentially enhanced biological activity and optimized pharmacokinetic profiles.

The journey of a drug candidate from the laboratory to the clinic is intricately linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its therapeutic efficacy and safety. This guide is designed to provide a deep dive into the essential physicochemical attributes of this compound, offering both theoretical insights and practical experimental methodologies.

Chemical Identity and Synthesis

IUPAC Name: this compound CAS Registry Number: 16230-87-8 Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 185.14 g/mol

The synthesis of this compound can be achieved through a two-step process, commencing with the N-alkylation of 2-methyl-4(5)-nitroimidazole followed by the hydrolysis of the resulting ester intermediate.

Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

The regioselective N-alkylation of 2-methyl-4(5)-nitroimidazole is a critical step. The reaction of 2-methyl-4(5)-nitroimidazole with an alkylating agent such as ethyl chloroacetate in the presence of a suitable base and solvent system yields the desired ethyl ester.[4] The choice of base and solvent is crucial to ensure high regioselectivity for the N1 position of the imidazole ring.

Caption: Synthesis of the Ester Intermediate.

Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, for instance with hydrochloric acid, is a common method.[5]

Sources

An In-depth Technical Guide to (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of antimicrobial and anticancer research is in constant evolution, driven by the urgent need for novel therapeutic agents that can overcome resistance and offer enhanced efficacy. Within this dynamic field, nitroimidazole derivatives have carved out a significant niche, demonstrating a broad spectrum of biological activity. This guide focuses on a specific, yet important, member of this class: (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid . As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that delves into the core aspects of this molecule, from its fundamental chemical identity and synthesis to its potential applications in drug development. This document is designed to be a practical and insightful tool for researchers actively engaged in the exploration of nitroimidazole chemistry and its therapeutic potential. We will explore the nuances of its structure, the strategic considerations for its synthesis, and the analytical methodologies required for its characterization, all while maintaining a clear focus on the scientific principles that underpin these processes.

Chemical Identity and Physicochemical Properties

This compound , also known as the 4-nitro isomer of metronidazole acid, is a key heterocyclic compound. The precise positioning of the nitro group at the C4 position of the imidazole ring is a critical determinant of its chemical reactivity and biological activity, distinguishing it from its more commonly studied C5 isomer.

Core Structure and CAS Number

The definitive chemical identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

Systematic Name: this compound

-

Molecular Formula: C₆H₇N₃O₄

-

Molecular Weight: 185.14 g/mol

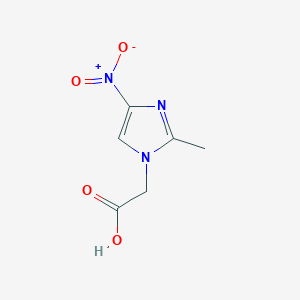

The structure consists of a 2-methylimidazole ring substituted with a nitro group at the 4-position and an acetic acid moiety attached to the nitrogen at the 1-position.

Figure 1: Structure of this compound.

Physicochemical Data Summary

| Property | This compound | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid (Isomer) |

| CAS Number | 16230-87-8 | 1010-93-1[3][4] |

| Molecular Formula | C₆H₇N₃O₄ | C₆H₇N₃O₄[3][4] |

| Molecular Weight | 185.14 g/mol | 185.14 g/mol [3][4] |

| Appearance | Not specified (likely a solid) | Yellow crystalline powder[5] |

| Melting Point | Not specified | 302-304 °C[5] |

| Solubility | Not specified | Soluble in water, slightly soluble in ethanol[5] |

| pKa | Not specified | Not specified |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through a two-step process: regioselective N-alkylation of the 2-methyl-4-nitroimidazole precursor, followed by hydrolysis of the resulting ester. This approach allows for controlled introduction of the acetic acid side chain and leverages well-established reaction mechanisms.

Regioselective N-Alkylation of 2-Methyl-4-nitroimidazole

The critical step in the synthesis is the regioselective alkylation of the 2-methyl-4-nitroimidazole starting material. The imidazole ring possesses two nitrogen atoms, but for the synthesis of the target molecule, alkylation must occur at the N-1 position. Studies on the alkylation of substituted nitroimidazoles have shown that the reaction conditions, particularly the choice of base and solvent, play a pivotal role in determining the regioselectivity and overall yield. For 4-nitroimidazoles, alkylation is generally favored at the N-1 position[6].

A common and effective method for this transformation is the reaction of 2-methyl-4-nitroimidazole with an ethyl or methyl haloacetate (e.g., ethyl chloroacetate or methyl bromoacetate) in the presence of a suitable base.

Figure 2: N-Alkylation of 2-methyl-4-nitroimidazole.

Experimental Protocol: Synthesis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This protocol is adapted from established procedures for the N-alkylation of nitroimidazoles[6][7].

-

Reaction Setup: To a solution of 2-methyl-4-nitroimidazole (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (K₂CO₃, approximately 1.1 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for a brief period (e.g., 15 minutes) to facilitate the formation of the imidazolide anion. Subsequently, add the alkylating agent, such as ethyl chloroacetate (approximately 2 equivalents), dropwise to the reaction mixture.

-

Reaction Conditions: The reaction temperature significantly influences the yield. Heating the mixture to around 60°C has been shown to markedly improve the yield of N-alkylated products[6]. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is typically quenched with ice-water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible, and the equilibrium can be driven towards the products by using an excess of water (from the dilute acid)[8].

Base-Promoted Hydrolysis (Saponification):

This is often the preferred method as the reaction is irreversible[9]. The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This initially yields the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final carboxylic acid product[8][9].

Figure 3: Hydrolysis of the ester to the carboxylic acid.

General Experimental Protocol: Hydrolysis of Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate

-

Saponification: Dissolve the ester in a suitable solvent (e.g., ethanol) and add an aqueous solution of sodium hydroxide (e.g., 1-2 M). Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Isolation and Purification: The precipitated solid can be collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Structural Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound, particularly to ensure the correct regiochemistry of the nitro group.

Spectroscopic and Crystallographic Data

While specific data for the free acid is sparse, the characterization of its ester precursors provides valuable reference points.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. For ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the following characteristic signals have been reported:

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation. The crystal structure of the methyl ester, methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, has been determined, confirming the connectivity and the planarity of the imidazole ring with the nitro group.

Analytical Separation Techniques

The separation and quantification of this compound, especially in the presence of its 5-nitro isomer, requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method Development:

-

Column: A reverse-phase C18 or C8 column is generally suitable for the separation of these polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point. The pH of the mobile phase will be a critical parameter to optimize the retention and peak shape of the acidic analyte.

-

Detection: UV detection is appropriate, as the nitroimidazole chromophore absorbs strongly in the UV region. A detection wavelength of around 315-320 nm is often used for nitroimidazoles.

-

Method Validation: A developed HPLC method should be fully validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, and robustness.

Biological Activity and Potential Applications in Drug Development

Nitroimidazoles as a class are renowned for their broad-spectrum antimicrobial activity against anaerobic bacteria and protozoa. Their mechanism of action involves the reductive activation of the nitro group within the anaerobic environment of the target cell, leading to the formation of cytotoxic radical species that induce DNA damage.

Antimicrobial and Antiparasitic Potential

While this compound is a known metabolite of the 5-nitroimidazole drug metronidazole, its intrinsic biological activity is less characterized. However, the 4-nitroimidazole scaffold is of significant interest in drug discovery. For instance, the antitubercular drug candidate PA-824 is a 4-nitroimidazole derivative. This suggests that the 4-nitro substitution pattern is compatible with potent biological activity. It is plausible that this compound could serve as a lead compound or a fragment for the development of new anti-infective agents.

Hypoxia-Activated Prodrugs and Radiosensitizers

A key application of nitroimidazoles in oncology is their use as hypoxia-activated prodrugs and radiosensitizers. The low oxygen environment (hypoxia) characteristic of solid tumors provides the necessary reducing conditions for the activation of the nitro group. Once activated, the resulting cytotoxic species can selectively kill hypoxic tumor cells, which are often resistant to conventional radiotherapy and chemotherapy. Given its nitroimidazole core, this compound and its derivatives are logical candidates for investigation in this area.

Figure 4: General mechanism of action for nitroimidazole-based prodrugs.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and drug development. While it is structurally related to a known metabolite of metronidazole, its 4-nitro substitution pattern opens up distinct avenues for therapeutic innovation, particularly in the realms of anti-infectives and oncology. This guide has provided a foundational understanding of its chemical identity, a logical synthetic pathway, and key analytical considerations.

Future research in this area should focus on several key aspects:

-

Optimization of Synthesis: Development of a high-yield, scalable synthesis for the free acid is paramount for enabling further studies.

-

Comprehensive Physicochemical Profiling: Experimental determination of properties such as solubility, pKa, and logP will be crucial for formulation development and pharmacokinetic modeling.

-

In-depth Biological Evaluation: A thorough investigation of its antimicrobial spectrum, including activity against resistant strains, and its efficacy as a hypoxia-activated prodrug is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives will help to elucidate the key structural features required for optimal biological activity.

By building upon the knowledge base outlined in this guide, researchers can unlock the full potential of this compound and its analogues in the quest for next-generation therapeutics.

References

-

M. S. S. R. Kumar, A. N. S. D. Kumar, K. R. K. Prasad, G. S. Kumar, and C. R. Kumar, "Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation," International Journal of Pharmaceutical Sciences and Research, vol. 9, no. 1, pp. 293-300, 2018. [Link]

-

Y. Hakmaoui, F. Asserne, A. El Haib, R. El Ajlaoui, S. Abouricha, and E. M. Rakib, "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 14, no. 4, pp. 12-16, 2022. [Link]

-

Y. Hakmaoui, F. Asserne, A. El Haib, R. El Ajlaoui, S. Abouricha, and E. M. Rakib, "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 14, no. 4, pp. 12-16, 2022. [Link]

-

C. Mahugo-Santana, Z. Sosa-Ferrera, M. E. Torres-Padrón, and J. J. Santana-Rodríguez, "Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review," Analytica Chimica Acta, vol. 665, no. 2, pp. 113-122, 2010. [Link]

-

T. C. Bruice and S. J. Benkovic, "Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol," Journal of the American Chemical Society, vol. 86, no. 3, pp. 418-426, 1964. [Link]

-

A. A. Al-Majed, "Development and application of spectrophotometric method for quantitative determination of Metronidazole in pure and tablet formulations," ResearchGate, Jan. 2016. [Link]

-

A. Merzouk, N. E. A. Chelghoum, H. B. Lazrek, and G. Morgant, "Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 5, p. o837, 2013. [Link]

-

TradeIndia, "2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price." [Link]

-

S. K. Singh, N. Manne, P. C. Ray, and M. Pal, "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," Beilstein Journal of Organic Chemistry, vol. 4, p. 42, 2008. [Link]

-

M. A. Ansari, M. I. Bhanger, and S. A. Tirmizi, "Quantitation of Metronidazole in Pharmaceutical Suspension Using High Performance Liquid Chromatographic Method," ResearchGate, Jan. 2009. [Link]

-

C. Mahugo-Santana, Z. Sosa-Ferrera, M. E. Torres-Padrón, and J. J. Santana-Rodríguez, "Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review," ResearchGate, Jan. 2010. [Link]

-

L. Watson, "THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS," 2011. [Link]

-

Y. Wang, Y. Zhang, Y. Wang, and J. Zhang, "Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods," Scientific Reports, vol. 12, no. 1, p. 11624, 2022. [Link]

-

Agilent, "Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS," 2019. [Link]

-

M. N. Trivedi, N. C. Shah, and B. N. Suhagia, "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 1, pp. 313-319, 2011. [Link]

-

A. J. Begum, G. S. Kumar, and B. K. Kumar, "Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and," International Journal of Creative Research Thoughts, vol. 10, no. 7, 2022. [Link]

-

M. A. E. M. El-Sayed, M. S. El-gaby, and M. M. F. Ismail, "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods," ResearchGate, Feb. 2022. [Link]

-

S. K. Singh, N. Manne, P. C. Ray, and M. Pal, "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," Arkivoc, vol. 2008, no. 15, pp. 245-253, 2008. [Link]

-

B. S. Holla, B. K. Sarojini, and B. S. Rao, "Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles," ResearchGate, Jan. 2004. [Link]

-

M. W. Miller, H. L. Howes Jr, R. V. Kasubick, and A. R. English, "Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents," Journal of Medicinal Chemistry, vol. 13, no. 5, pp. 849-852, 1970. [Link]

-

Islamic University Faculty of Pharmacy, "3rd Stage." [Link]

-

S. K. Singh, N. Manne, P. C. Ray, and M. Pal, "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid," ResearchGate, Jan. 2008. [Link]

- Google Patents, "WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermedi

-

J. Clark, "hydrolysis of esters." [Link]

-

PubChem, "2-Methyl-5-nitroimidazole-1-acetic acid." [Link]

-

J. Ashenhurst, "Basic Hydrolysis of Esters - Saponification," Master Organic Chemistry, Oct. 2022. [Link]

-

The Organic Chemistry Tutor, "Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry," YouTube, Dec. 2016. [Link]

-

Pol-Aura, "1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-/ 97% [16230-87-8]." [Link]

Sources

- 1. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid analytical standard 1010-93-1 [sigmaaldrich.com]

- 2. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price [nacchemical.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. jocpr.com [jocpr.com]

A Comprehensive Spectroscopic Guide to (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. This document is structured to offer researchers, scientists, and professionals in drug development a thorough understanding of the characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided are grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound belongs to the nitroimidazole class of compounds, which are known for their wide range of biological activities. Nitroimidazoles are cornerstone scaffolds in the development of antimicrobial and antiprotozoal drugs.[1] The precise characterization of their structure and purity is paramount for understanding their mechanism of action, safety profile, and for ensuring the reproducibility of biological studies. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. Based on the data for the ethyl ester, we can predict the following chemical shifts and multiplicities.[2]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred Coupling Constant (J, Hz) | Integration |

| H-5 (imidazole ring) | ~7.74 | Singlet (s) | N/A | 1H |

| -CH₂- (acetic acid) | ~4.70 | Singlet (s) | N/A | 2H |

| -CH₃ (imidazole ring) | ~2.40 | Singlet (s) | N/A | 3H |

| -COOH (carboxylic acid) | >10 | Broad Singlet (br s) | N/A | 1H |

-

Expertise & Experience: The downfield chemical shift of the imidazole ring proton (H-5) is attributed to the deshielding effect of the aromatic ring system and the electron-withdrawing nitro group. The methylene protons of the acetic acid moiety appear as a singlet, indicating no adjacent protons to couple with. The methyl group on the imidazole ring is expected at a typical upfield position for an alkyl group attached to an aromatic ring. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with deuterium when D₂O is added to the NMR solvent.

¹³C NMR (Carbon-13 NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The expected chemical shifts for this compound are extrapolated from its ethyl ester.[2]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~166-170 |

| C4 (imidazole ring) | ~145.5 |

| C2 (imidazole ring) | Not specified, but expected downfield |

| C5 (imidazole ring) | ~120.7 |

| -CH₂- (acetic acid) | ~48.1 |

| -CH₃ (imidazole ring) | ~12.8 |

-

Trustworthiness: The chemical shifts are consistent with the presence of an aromatic nitroimidazole ring and a carboxylic acid functional group. The quaternary carbons (C2 and C4) are typically weaker in intensity compared to the protonated carbons. The carbonyl carbon of the carboxylic acid is expected at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable proton.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A wider spectral width (0-200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds present.

While a spectrum for the exact target molecule is not available, the IR spectrum of the isomeric 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid can provide insight into the expected characteristic absorption bands.[3]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H stretch | 3400-2400 (broad) | Carboxylic acid |

| C-H stretch (aromatic) | ~3100 | Imidazole ring |

| C-H stretch (aliphatic) | ~2900 | Methyl and Methylene |

| C=O stretch | ~1700 | Carboxylic acid |

| N-O stretch (asymmetric) | ~1550 | Nitro group |

| N-O stretch (symmetric) | ~1350 | Nitro group |

| C-N stretch | ~1275 | Imidazole ring |

| C-O stretch | ~1220 | Carboxylic acid |

-

Expertise & Experience: The broad O-H stretch is a hallmark of a carboxylic acid, resulting from hydrogen bonding. The strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group. The two distinct bands for the nitro group are due to asymmetric and symmetric stretching vibrations and are strong evidence for its presence.

Experimental Protocol for IR Spectroscopy

A standard and reliable method for obtaining the IR spectrum is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) absorptions.

-

Data Analysis: Identify and label the significant absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound (C₆H₇N₃O₄) is 185.14 g/mol .[4]

Expected Mass Spectrum

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the following ions would be expected:

| m/z | Ion | Description |

| 186.05 | [M+H]⁺ | Protonated molecular ion (positive ion mode) |

| 184.03 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode) |

| 208.03 | [M+Na]⁺ | Sodium adduct (positive ion mode) |

-

Trustworthiness: The observation of the protonated or deprotonated molecular ion peak corresponding to the calculated molecular weight provides strong confirmation of the compound's identity. Fragmentation analysis (MS/MS) could reveal the loss of characteristic neutral fragments such as H₂O (18 amu), CO₂ (44 amu), and NO₂ (46 amu), further corroborating the proposed structure.

Experimental Protocol for Mass Spectrometry

A robust LC-MS method for the analysis of this compound would be as follows:[5][6]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water to a concentration of approximately 1 µg/mL.

-

Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]

-

Mass Spectrometry: Interface the LC system with an ESI mass spectrometer. Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the molecular ion and any significant adducts or fragments.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is a logical process where the data from each spectroscopic technique provides a piece of the puzzle. The following diagram illustrates this workflow.

Caption: Workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. While a complete experimental dataset for the free acid is not consolidated in a single source, a comprehensive and reliable spectroscopic profile can be constructed from the data of closely related analogs, primarily its esters. This guide provides the expected data, the scientific rationale behind the spectral features, and robust, self-validating protocols for the acquisition of high-quality data. This information is critical for researchers and developers working with this important class of nitroimidazole compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules, 29(7), 1505. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). ResearchGate. [Link]

-

Analytical Description of 5-Nitroimidazole Derivative – Satranidazole. (2015). Der Pharma Chemica, 7(12), 224-231. [Link]

-

Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2002). Arzneimittelforschung, 52(1), 38-43. [Link]

-

Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). PubMed. [Link]

-

Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Supporting Information for "Aerobic Oxidation of Alcohols to Esters Using a Recyclable Poly(Ionic Liquid) Stabilized Copper Catalyst". (2014). The Royal Society of Chemistry. [Link]

-

Wang, H.-Y., Zou, P., Xie, M.-H., He, Y.-J., & Wu, J. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2606. [Link]

-

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (2010). National Center for Biotechnology Information. [Link]

-

IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and 2-(diethylamine) ethyl 4-(2-(2-methyl-5-nitro-1H-imidazole-1-yl)acetamide)benzoate. ResearchGate. [Link]

-

Bahnous, M., Chelghoum, M. A., Bouzina, A., Obada, M., Berredjem, M., & Choukchou-Braham, N. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3326. [Link]

-

Mokhtari Aliabad, J., Hosseini, M., Yavari, I., & Rouhani, M. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. SciForum. [Link]

-

2-Nitro-1-vinyl-1H-imidazole. (2022). Molecules, 27(3), 856. [Link]

-

A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. (2014). Journal of Analytical Toxicology, 38(4), 211-218. [Link]

-

Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry. (2010). Journal of AOAC International, 93(4), 1336-1343. [Link]

-

Analysis of N Tau-Methyl Imidazole Acetic Acid by Electron Impact Gas chromatography/mass Spectrometry. (1988). Biomedical & Environmental Mass Spectrometry, 17(4), 275-279. [Link]

-

Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2022). Toxics, 10(10), 579. [Link]

Sources

- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 16230-87-8 | 2-(2-Methyl-4-nitro-1h-imidazol-1-yl)acetic acid - Moldb [moldb.com]

- 5. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of (2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid, a significant metabolite of the antibiotic metronidazole. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It furnishes known physicochemical properties, qualitative solubility information, and, most critically, a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology. The principles discussed and the methodologies provided are designed to empower researchers to generate high-quality, reliable solubility data essential for process chemistry, formulation development, and preclinical studies.

Introduction: The Significance of a Metabolite's Solubility

This compound, also known as metronidazole acetic acid or metronidazole impurity 7, is one of the two primary oxidative metabolites of metronidazole, a widely used nitroimidazole antibiotic.[1] As regulatory bodies increasingly scrutinize the physicochemical properties and potential biological activities of drug metabolites, understanding their fundamental properties, such as solubility, has become paramount.

The solubility of an active pharmaceutical ingredient (API) or its metabolite in organic solvents is a critical parameter that influences various stages of drug development.[2] It governs:

-

Synthesis and Purification: The choice of solvents for reaction, crystallization, and isolation is dictated by the solubility profile of the target compound.

-

Formulation: For liquid dosage forms or advanced formulations like nanosuspensions, solubility in organic co-solvents is a key consideration.[3]

-

Analytical Method Development: Preparing stock solutions for analytical standards requires knowledge of suitable solvents.

-

Preclinical Studies: In vitro and in vivo studies often necessitate dissolving the compound in a suitable vehicle, which may include organic co-solvents.

This guide addresses the current knowledge gap by providing a thorough framework for understanding and determining the solubility of this compound.

Physicochemical Properties of this compound

A compound's solubility is intrinsically linked to its physicochemical characteristics. The presence of a carboxylic acid group, a nitro group, and the imidazole ring all contribute to the polarity and hydrogen bonding capabilities of the molecule, thereby dictating its interaction with various solvents. A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇N₃O₄ | [4] |

| Molecular Weight | 185.14 g/mol | [2][4] |

| Appearance | White to pale beige/yellow crystalline solid | [2][4][5] |

| CAS Number | 1010-93-1 | [2] |

| Melting Point | 176-178 °C | [4] |

| pKa (Predicted) | 3.65 ± 0.10 | [4] |

| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [4] |

The predicted pKa of ~3.65 suggests that the carboxylic acid moiety is weakly acidic. This is a crucial factor, as the ionization state of the molecule will significantly influence its solubility in protic solvents and buffered aqueous solutions.

Known Solubility Profile: A Qualitative Overview

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, information from commercial suppliers and related compounds allows for a qualitative assessment.

-

High Solubility: The compound is reported to be highly soluble in Dimethyl Sulfoxide (DMSO) , with a concentration of up to 250 mg/mL being achievable, though this may require ultrasonication.[2]

-

Slight Solubility: It is described as slightly soluble in Methanol and Ethanol .[4][5]

-

Aqueous Solubility: It is also reported as soluble in water.[5]

This profile is consistent with a polar molecule containing both hydrogen bond donor (carboxylic acid -OH) and acceptor (nitro group, imidazole nitrogens, carbonyl oxygen) sites. Its solubility is expected to be highest in polar aprotic solvents like DMSO and lower in less polar solvents.

Authoritative Protocol for Experimental Solubility Determination

Given the lack of published quantitative data, the ability to accurately determine the solubility of this compound in-house is essential. The following protocol is based on the well-established equilibrium shake-flask method , a gold standard for determining thermodynamic solubility as described in regulatory guidelines like the OECD Test Guideline 105 and USP General Chapter <1236>.[4][6][7][8]

Principle of the Method

The shake-flask method establishes the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature. An excess of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical technique.[2]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Materials & Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps and PTFE-lined septa

-

Orbital shaker or rotator with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

Part A: Establishing Equilibrium

-

Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. A persistent layer of undissolved solid must be visible throughout the experiment to ensure saturation.[2]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation, which would alter the concentration.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate at a moderate speed for a predetermined period.

-

Expertise & Experience: A 24-hour equilibration is often sufficient, but for some compounds, 48 or even 72 hours may be necessary. To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentrations are consistent.[2]

-

Part B: Sample Preparation and Analysis

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.

-

Trustworthiness: This step is crucial to remove any undissolved microparticles that would lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification (HPLC-UV): Analyze the diluted sample using a validated HPLC-UV method.

-

Column: C18 bonded silica column.

-

Mobile Phase: A common starting point for related nitroimidazoles is a mixture of an aqueous buffer (e.g., 0.02 M acetate buffer, pH 4) and an organic modifier like acetonitrile or methanol.[9] An isocratic elution with a mobile phase of 35% acetonitrile in acetate buffer has been used successfully for metronidazole and its metabolites.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance, likely around 313-320 nm, which is characteristic for the nitroimidazole chromophore.[9][10]

-

Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Determine the concentration of the diluted sample from this curve.

-

-

Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility and Theoretical Considerations

The solubility behavior of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

-

Molecular Structure: The molecule possesses both a hydrogen bond donor (the carboxylic acid proton) and multiple hydrogen bond acceptors (the carbonyl oxygen, the nitro oxygens, and the imidazole ring nitrogens). This dual character allows for complex interactions with solvents.

-

Solvent Polarity: Due to its polar functional groups, the compound is expected to be more soluble in polar solvents (like methanol, ethanol, DMSO) than in non-polar solvents (like hexane or toluene).

-

Solvent Type:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the solute.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. The high solubility in DMSO suggests a particularly strong interaction, likely due to DMSO's high polarity and ability to disrupt the crystal lattice of the solute.

-

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This relationship can be modeled using the van't Hoff equation.[3]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[2] It is crucial to characterize the solid form being used in solubility studies.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary tools for researchers to overcome this gap. By understanding the compound's key physicochemical properties and meticulously applying the detailed shake-flask protocol, drug development professionals can generate the high-quality, reliable data required for informed decision-making in chemical process development, formulation, and analytical sciences. The principles of establishing thermodynamic equilibrium and employing validated analytical quantification are central to ensuring the scientific integrity of the results.

References

-

Metronidazole-1-acetic acid - Physico-chemical Properties. ChemBK. [Link]

-

Metronidazole / Official Monographs for Part I. Japanese Pharmacopoeia. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI. [Link]

-

Metronidazole | C6H9N3O3 | CID 4173. PubChem - NIH. [Link]

-

OECD Test Guideline No. 105: Water Solubility. OECD. [Link]

-

Assay of metronidazole by HPLC compared with microbial method. PubMed. [Link]

-

<1236> Solubility Measurements. USP-NF. [Link]

-

Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. SpringerLink. [Link]

-

M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. [Link]

-

Solubility testing in accordance with the OECD 105. FILAB. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid - Pharmaceutical Grade at Best Price. IndiaMART. [Link]

Sources

- 1. biorelevant.com [biorelevant.com]

- 2. â©1236⪠Solubility Measurements [doi.usp.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Solubility Measurements | USP-NF [uspnf.com]

- 5. asianjpr.com [asianjpr.com]

- 6. OECD 105 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. Assay of metronidazole by HPLC compared with microbial method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

In vitro biological activity of 4-nitroimidazole derivatives

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Nitroimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse in vitro biological activities of 4-nitroimidazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore this promising class of compounds. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the subject matter.

Section 1: The 4-Nitroimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-nitroimidazole nucleus is a significant pharmacophore that has been the cornerstone of numerous therapeutic agents.[1][2] Its unique electronic properties, conferred by the nitro group at the C4 position, are central to its broad spectrum of biological activities. These compounds are typically prodrugs, requiring reductive activation to exert their cytotoxic effects.[1][2][] This activation is often selective for anaerobic or hypoxic environments, a key feature exploited in targeting anaerobic bacteria, parasites, and hypoxic tumor cells.[4]

The Core Mechanism of Action: Reductive Activation

The prevailing mechanism of action for nitroimidazoles involves the enzymatic reduction of the nitro group.[1][] In susceptible organisms or cells, the nitro group accepts electrons from electron transport proteins, such as ferredoxin in anaerobic organisms. This one-electron reduction forms a nitroso radical anion, a highly reactive species. Under anaerobic or hypoxic conditions, this radical can undergo further reduction to generate cytotoxic intermediates, including nitroso and hydroxylamine derivatives. These reactive species can covalently bind to and damage critical cellular macromolecules like DNA, proteins, and membranes, ultimately leading to cell death.[1]

Caption: General workflow for in vitro antibacterial susceptibility testing.

Section 3: Antiparasitic Activity

Nitroimidazoles are first-line drugs for treating infections caused by anaerobic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. [5][6][7]The selective toxicity of 4-nitroimidazole derivatives against these parasites is attributed to their anaerobic or microaerophilic nature, which facilitates the reductive activation of the nitro group. [5]

In Vitro Evaluation of Antiparasitic Activity

The efficacy of 4-nitroimidazole derivatives against various parasites can be assessed using cell-based assays that measure parasite viability.

Experimental Protocol: Anti-Giardial and Anti-Amoebic Assays

-

Parasite Culture:

-

Culture trophozoites of G. lamblia or E. histolytica in an appropriate medium (e.g., TYI-S-33 medium) under anaerobic or microaerophilic conditions at 37°C.

-

-

Compound Preparation and Treatment:

-

Perform serial dilutions of the test compounds in a 96-well plate.

-

Add a known number of parasite trophozoites to each well.

-

-

Incubation:

-

Incubate the plates under anaerobic conditions at 37°C for 48-72 hours.

-

-

Viability Assessment:

-

Assess parasite viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Alternatively, parasites can be counted using a hemocytometer.

-

-

Data Analysis:

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Representative Antiparasitic Activity Data

| Compound | Target Parasite | IC50 (µM) | Reference |

| 5f | Entamoeba histolytica | 1.47 | [5] |

| 5f | Giardia intestinalis | 1.47 | [5] |

| Metronidazole | Entamoeba histolytica | ~4.0 | [5] |

| Metronidazole | Giardia intestinalis | ~4.0 | [5] |

Section 4: Anticancer Activity

The hypoxic microenvironment of solid tumors presents a unique opportunity for the targeted activation of nitroimidazole-based prodrugs. [2]Under low oxygen conditions, the nitro group of 4-nitroimidazole derivatives can be reduced, leading to the formation of cytotoxic agents that can kill cancer cells. [2]

In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of 4-nitroimidazole derivatives on cancer cell lines are typically evaluated using cell viability assays.

Experimental Protocol: MTT/MTS Assay for Cytotoxicity

-

Cell Culture:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in an appropriate medium supplemented with fetal bovine serum.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the 4-nitroimidazole derivatives and incubate for 48-72 hours. For evaluating hypoxia-selective cytotoxicity, a parallel set of plates can be incubated in a hypoxic chamber (e.g., 1% O2).

-

-

Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Living cells will reduce the tetrazolium salt to a colored formazan product.

-

Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value from the dose-response curve.

-

Representative Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 17 | Capan-1 (Pancreatic) | Low micromolar range | [8][9][10] |

| 17 | HCT-116 (Colorectal) | Low micromolar range | [8][9][10] |

| 11 | Various cancer cell lines | 8.60 - 64.0 | [8][10] |

| 18 | Various cancer cell lines | 8.25 - 43.55 | [10] |

| 5f | MCF-7 (Breast) | 1.0 (µg/mL) | [11] |

| 5k | MCF-7 (Breast) | 1.0 (µg/mL) | [11] |

Section 5: Conclusion and Future Perspectives

4-Nitroimidazole derivatives represent a versatile and potent class of compounds with a broad spectrum of biological activities. Their unique mechanism of action, reliant on reductive activation, makes them particularly attractive for targeting anaerobic pathogens and hypoxic cancer cells. The in vitro methodologies detailed in this guide provide a robust framework for the continued exploration and development of novel 4-nitroimidazole-based therapeutics. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity while minimizing potential toxicity, paving the way for the next generation of drugs in this important chemical class.

References

-

Vedekhina, T. S., Chudinov, M. V., & Lukin, A. Y. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Zeitschrift für Naturforschung C, 79(3-4), 61-71. [Link]

-

Khan, M. O. F., & Yusuf, M. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 17(10), 11957-11968. [Link]

-

Vedekhina, T. S., Chudinov, M. V., & Lukin, A. Y. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. ResearchGate. [Link]

-

Gupta, A., et al. (2022). Synthesis of 4-nitroimidazole derivatives with antibacterial activity. ResearchGate. [Link]

-

Bansal, R. K. (1998). Medicinal Significance of Nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 60(3), 127-134. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. ResearchGate. [Link]

-

Kumar, R., & Chauhan, P. M. S. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6523. [Link]

-

Vedekhina, T. S., Chudinov, M. V., & Lukin, A. Y. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies. [Link]

-

Wang, S., et al. (2012). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. Bioorganic & Medicinal Chemistry, 20(14), 4308-4314. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 5(2), 51-56. [Link]

-

Zaprutko, L., et al. (1992). [Azoles. 34. Nitroimidazole derivatives and their antibacterial and fungicidal action]. Pharmazie, 47(4), 258-261. [Link]

-

Wikipedia contributors. (2023). Nitroimidazole. Wikipedia. [Link]

-

Li, Y., et al. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines. Drug Design, Development and Therapy, 13, 2967-2981. [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC, 2021(8), 1-16. [Link]

-

Bennett Jr, L. L., & Baker, H. T. (1957). Synthesis of Potential Anticancer Agents. IV. 4-Nitro- and 4-Amino-5-imidazole Sulfones. Journal of the American Chemical Society, 79(9), 2188-2191. [Link]

-

Al-Masoudi, N. A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. Zeitschrift für Naturforschung C, 77(7-8), 345-355. [Link]

-

de Souza, M. V. N., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 121, 559-567. [Link]

-

de Souza, M. V. N., et al. (2016). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 121, 559-567. [Link]

-

Pérez-Molina, J. A., & Pérez-Molina, J. A. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Future Pharmacology, 4(1), 1-20. [Link]

-

Kowiel, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3058. [Link]

-

González-Bacerio, J., et al. (2024). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. International Journal of Molecular Sciences, 25(17), 9283. [Link]

-

Anderson, J. R., et al. (2008). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry Letters, 18(11), 3334-3338. [Link]

-

Upton, A. M., et al. (2015). In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]

-

Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 5. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: A Core Metronidazole Metabolite

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metronidazole, a cornerstone of antimicrobial therapy for decades, undergoes extensive hepatic metabolism following administration. While its primary hydroxyl metabolite is well-recognized for retaining partial antimicrobial activity, the significance of its main acidic metabolite, (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid, is often less scrutinized. This document provides a comprehensive technical overview of this key metabolite, consolidating information on its formation, physicochemical properties, biological relevance, and analytical quantification. By synthesizing data from disparate sources, this guide aims to equip researchers and drug development professionals with a foundational understanding of metronidazole acetic acid, highlighting its importance in pharmacokinetic modeling, toxicological assessment, and clinical monitoring, particularly in patient populations with compromised renal function. Detailed, field-tested protocols for its analysis are provided to support practical application in a laboratory setting.

Introduction to Metronidazole: A Clinical and Mechanistic Overview

Metronidazole is a synthetic nitroimidazole antibiotic and antiprotozoal agent first introduced in 1960.[1] Its broad spectrum of activity against anaerobic bacteria and various protozoa has established it as an essential medicine for treating infections such as bacterial vaginosis, pelvic inflammatory disease, pseudomembranous colitis, and giardiasis.[2]

Mechanism of Action

Metronidazole functions as a prodrug, a compound that is inactive until metabolically activated within the target organism.[1] Its efficacy is rooted in the unique anaerobic metabolism of susceptible pathogens.

-

Cellular Uptake: The small, uncharged metronidazole molecule readily diffuses across the cell membranes of both anaerobic and aerobic microbes.[]

-

Reductive Activation: Inside anaerobic or microaerophilic organisms, low-redox-potential electron transport proteins, such as ferredoxin, donate an electron to metronidazole's nitro group.[1] This reduction converts the prodrug into a highly reactive nitroso radical anion.[2][]

-

Cytotoxicity: These short-lived, cytotoxic radicals interact with microbial DNA, leading to strand breakage, helix destabilization, and inhibition of nucleic acid synthesis, ultimately resulting in cell death.[][4]

This requirement for reductive activation explains its selective toxicity towards anaerobes, as the high oxygen tension in aerobic cells re-oxidizes the activated radical, rendering it harmless and recycling it back to the parent compound.[1]

The Metabolic Fate of Metronidazole